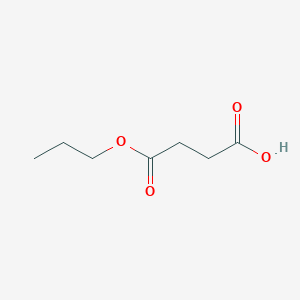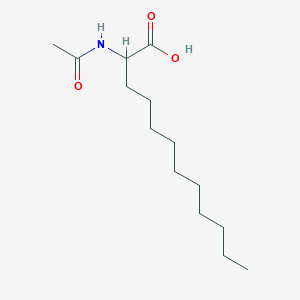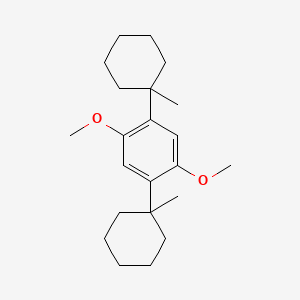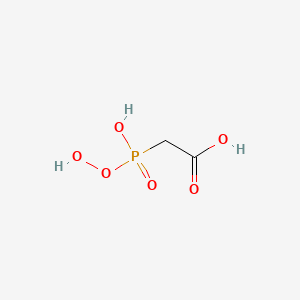
2-(Hydroperoxy(hydroxy)phosphoryl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyphosphono-acetic acid, with the chemical formula C₂H₅O₆P, is a compound known for its applications in water treatment and corrosion inhibition . It is characterized by its hydroxy and phosphono functional groups, making it a versatile agent in various industrial processes . This compound is commonly used as a chelating agent, sequestrant, and scale inhibitor .
Vorbereitungsmethoden
Hydroxyphosphono-acetic acid can be synthesized through several methods:
Method One: A 50% aqueous solution of dihydroxyacetic acid (hydrated glyoxylic acid) and phosphorous acid are heated at 98°C-100°C for 24 hours with stirring.
Method Two: Dimethyl phosphite and butyl glyoxylate react under the catalysis of sodium methoxide at 25°C-120°C.
Method Three: The di-sodium salt of phosphonoformaldehyde is synthesized by reacting dimethoxymethanephosphonic acid with sodium hydroxide solution at 80°C-90°C.
Analyse Chemischer Reaktionen
Hydroxyphosphono-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonoacetic acid derivatives.
Reduction: Reduction reactions can yield phosphonoglycolic acid.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions are phosphonoacetic acid derivatives, phosphonoglycolic acid, and halogenated hydroxyphosphono-acetic acid .
Wissenschaftliche Forschungsanwendungen
Hydroxyphosphono-acetic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of hydroxyphosphono-acetic acid involves its ability to chelate metal ions, thereby preventing the formation of insoluble metal salts that cause scale and corrosion . It forms stable complexes with calcium and other metal ions, inhibiting their precipitation and deposition on surfaces . This chelation process is crucial in maintaining the efficiency and longevity of industrial systems .
Vergleich Mit ähnlichen Verbindungen
Hydroxyphosphono-acetic acid can be compared with other similar compounds such as:
Phosphonoglycolic acid: Similar in structure but differs in its specific applications and stability.
Phosphonoformic acid: Used in similar applications but has different chelation properties.
Aminomethylenephosphonic acids: These compounds are also used as scale inhibitors but have different environmental and biodegradability profiles.
Hydroxyphosphono-acetic acid is unique due to its excellent stability, compatibility with other chemicals, and lower phosphorus content, making it an environmentally friendly option .
Eigenschaften
Molekularformel |
C2H5O6P |
|---|---|
Molekulargewicht |
156.03 g/mol |
IUPAC-Name |
2-[hydroperoxy(hydroxy)phosphoryl]acetic acid |
InChI |
InChI=1S/C2H5O6P/c3-2(4)1-9(6,7)8-5/h5H,1H2,(H,3,4)(H,6,7) |
InChI-Schlüssel |
IQEKRNXJPCBUAT-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)P(=O)(O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[4-(2-acetamidocyclohexyl)phenyl]cyclohexyl]acetamide](/img/structure/B14002230.png)
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]octanoate](/img/structure/B14002237.png)
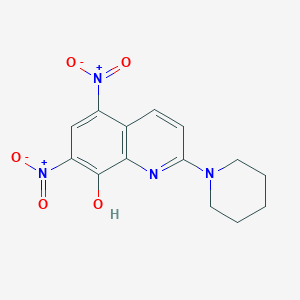
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B14002251.png)
![4-[(6-sulfanylidene-3H-purin-9-yl)methyl]benzenesulfonamide](/img/structure/B14002255.png)
![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![1-[2-(Ethenyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14002286.png)
